molecular formula C21H32FN3O2 B11344316 2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide

2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11344316
M. Wt: 377.5 g/mol
InChI Key: WDCISGBUKXYGOF-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a fluorophenoxy group, a piperazine ring, and a cyclohexylmethyl group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated reagent to form the fluorophenoxy intermediate.

    Cyclohexylmethylation: The intermediate is then reacted with cyclohexylmethyl chloride in the presence of a base to introduce the cyclohexylmethyl group.

    Piperazine coupling: The final step involves coupling the intermediate with 4-methylpiperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H32FN3O2

Molecular Weight

377.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C21H32FN3O2/c1-17(27-19-8-6-18(22)7-9-19)20(26)23-16-21(10-4-3-5-11-21)25-14-12-24(2)13-15-25/h6-9,17H,3-5,10-16H2,1-2H3,(H,23,26)

InChI Key

WDCISGBUKXYGOF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1(CCCCC1)N2CCN(CC2)C)OC3=CC=C(C=C3)F

Origin of Product

United States

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